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DBCO-PEG1-NH-Boc

Cat. No.: B8104296
M. Wt: 491.6 g/mol
InChI Key: YZCZDGHHGDLMRC-UHFFFAOYSA-N
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Description

Evolution and Significance of Bioorthogonal Click Chemistry in Academic Research

The landscape of chemical biology has been profoundly reshaped by the advent of click chemistry and bioorthogonal chemistry, concepts for which Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless were awarded the 2022 Nobel Prize in Chemistry. cas.orgnobelprize.org The term "click chemistry," first introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, efficient, and specific, designed to easily link molecular building blocks. cas.orgchempep.comntu.edu.sg A cornerstone of this concept is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction developed by Sharpless and Meldal that forms a stable triazole linkage. cas.org

While highly effective, the dependence of CuAAC on copper catalysts, which are toxic to living cells, limited its application within biological systems. chempep.com This challenge spurred the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi to describe chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.orgwikipedia.orgacs.org

A significant breakthrough in this area was the development of copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comwikipedia.org This reaction, first explored by Wittig and later refined for biological applications by Bertozzi, utilizes the inherent ring strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to drive a rapid cycloaddition with an azide-containing molecule. chempep.comsigmaaldrich.com The high reactivity is driven by the release of approximately 18 kcal/mol of ring strain as the cyclooctyne forms a more stable triazole ring. sigmaaldrich.comwikipedia.org By eliminating the need for a toxic metal catalyst, SPAAC enables the precise and stable covalent labeling of biomolecules—including proteins, glycans, and lipids—in their natural environment, including within live cells and organisms. chempep.comwikipedia.orgnih.govrsc.org This has opened new frontiers in molecular imaging, drug delivery, and the fundamental study of biological processes. chempep.comnih.gov

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation: Academic Design Principles and Rationale

Polyethylene Glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that have become indispensable tools in bioconjugation and drug delivery since their initial use in the 1970s. chempep.com These linkers serve as flexible, hydrophilic spacers that connect two or more molecular entities, such as a drug and a targeting antibody. chempep.comaxispharm.comprecisepeg.com The widespread adoption of PEG linkers is due to a unique combination of beneficial properties:

Water Solubility : The repeating ethylene oxide units make PEG highly soluble in aqueous solutions. chempep.comaxispharm.com

Biocompatibility : PEG is known for its low toxicity and is approved for various biomedical applications. chempep.combroadpharm.com

Low Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, can mask immunogenic sites, reducing the potential for an immune response. axispharm.comprecisepeg.combroadpharm.com

Enhanced Stability and Pharmacokinetics : By increasing the hydrodynamic size of a molecule, PEGylation can protect it from enzymatic degradation and reduce renal clearance, thereby extending its circulation time in the bloodstream. chempep.combroadpharm.compurepeg.com

Academic design principles for PEG linkers focus on tailoring their structure for specific applications. Key considerations include the linker's length, architecture, and terminal functional groups. precisepeg.comcreativepegworks.com Linkers can be monodisperse, with a precisely defined molecular weight, or polydisperse, consisting of a mixture of chain lengths. broadpharm.comtechnologynetworks.com Monodisperse PEGs are often preferred in the development of therapeutics like antibody-drug conjugates (ADCs) because they lead to more homogeneous final products. broadpharm.comresearchgate.net The length of the PEG chain is a critical design element; shorter chains are used for compact systems, while longer chains provide greater flexibility and can minimize steric hindrance between large conjugated molecules. precisepeg.com The choice of reactive functional groups at the ends of the PEG chain (e.g., NHS esters for amines, maleimides for thiols, or DBCO for azides) dictates the conjugation strategy. precisepeg.com

Academic Research Landscape of DBCO-PEG1-NH-Boc: A Multifunctional Building Block for Advanced Applications

This compound is a heterobifunctional linker that integrates the key features of copper-free click chemistry and PEGylation into a single, versatile molecule. glpbio.comtaskcm.com Its structure is meticulously designed for multi-step bioconjugation strategies. taskcm.com

The molecule consists of three key components:

A Dibenzocyclooctyne (DBCO) group : This strained alkyne is the reactive handle for highly efficient and specific copper-free click chemistry reactions with azide-functionalized molecules. taskcm.comaxispharm.com

A single Polyethylene Glycol (PEG1) unit : This short, discrete PEG spacer enhances solubility and provides a defined distance between the conjugated molecules. taskcm.comaxispharm.com

A Boc-protected amine (NH-Boc) : The amine group provides a second point for conjugation. It is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed using acid. tebubio.comnih.gov This allows for a sequential reaction scheme where the DBCO group is reacted first, followed by deprotection and subsequent reaction of the newly freed amine.

This trifecta of functional components makes this compound a valuable building block in academic research, particularly for the synthesis of complex bioconjugates. glpbio.commedchemexpress.cn It is frequently used as a PEG-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs). glpbio.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the targeted degradation of the protein. glpbio.com The this compound linker facilitates the precise assembly of these tripartite structures. Furthermore, its utility extends to creating antibody-drug conjugates, functionalizing nanoparticles for targeted delivery, and labeling biomolecules for diagnostic and imaging applications. taskcm.com

Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2364591-77-3 glpbio.comtaskcm.combldpharm.com
Molecular Formula C28H33N3O5 glpbio.comxinyanbm.com
Molecular Weight 491.58 g/mol glpbio.comaxispharm.com
Purity ≥95% axispharm.comxinyanbm.com
Description A heterobifunctional linker containing a DBCO group for copper-free click chemistry, a PEG1 spacer, and a Boc-protected amine for subsequent conjugation. taskcm.comtebubio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N3O5 B8104296 DBCO-PEG1-NH-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCZDGHHGDLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Dbco Peg1 Nh Boc

Controlled Synthesis of DBCO-PEG1-NH-Boc

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure the integrity of the functional groups and achieve high yields. The molecule's architecture, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation, necessitates a modular synthetic approach.

Precursor Synthesis and Functional Group Introduction in DBCO-PEG Constructs

The construction of DBCO-PEG linkers typically involves the sequential assembly of its three core components: the DBCO moiety, the PEG spacer, and the protected functional group. The synthesis generally begins with a pre-formed PEG linker that has different reactive groups at each end.

One common strategy involves starting with a mono-Boc-protected diamine-PEG linker. The free amine can then be reacted with an activated ester of a DBCO-containing acid, such as DBCO-NHS ester, to form a stable amide bond. This method is highly efficient and proceeds under mild conditions. For instance, the synthesis of similar DBCO-modified compounds has been achieved through an N-hydroxysuccinimide (NHS) ester-amine reaction, combining a Boc-protected amino acid with a DBCO-NHS ester in a solvent like dichloromethane (B109758) (DCM) with a base such as diisopropylethylamine (DIEA). biorxiv.org

Alternatively, a precursor like DBCO-PEG-OH can be used as an initiator for polymerization or can be functionalized. nih.gov More broadly, the synthesis of heterobifunctional PEG linkers often starts with the desymmetrization of oligo(ethylene glycols) (OEGs) by converting one terminal hydroxyl group into the desired functionality, such as an alkyne or azide (B81097), while the other hydroxyl group is activated for subsequent reactions. nih.gov For this compound, a typical route would involve the coupling of a DBCO-containing carboxylic acid to one end of a mono-Boc-protected amino-PEG-amine precursor.

Table 1: Key Precursors and Reagents in this compound Synthesis

Precursor/Reagent Chemical Name Role in Synthesis
Boc-NH-PEG1-NH₂ tert-butyl (2-(2-aminoethoxy)ethyl)carbamate Provides the Boc-protected amine and the PEG spacer with a reactive terminal amine.
DBCO-Acid 2-(dibenzo[b,f]azacyclooctyn-5(6H)-yl)acetic acid The DBCO moiety precursor, which provides the strained alkyne for click chemistry.
DBCO-NHS Ester DBCO-N-hydroxysuccinimidyl ester An activated form of DBCO-Acid for efficient coupling to amine groups.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate A peptide coupling reagent used to activate the carboxylic acid of DBCO-Acid for amide bond formation.
DIEA N,N-Diisopropylethylamine A non-nucleophilic base used to scavenge protons during coupling reactions.

| DCM | Dichloromethane | A common organic solvent for synthesis. |

Optimized Reaction Conditions for Enhanced Yield and Purity in Laboratory Settings

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. The coupling of the DBCO-acid to the amino-PEG precursor is a critical step.

The reaction is typically carried out in an anhydrous aprotic solvent like DMF or DCM to prevent hydrolysis of activated esters or side reactions involving water. nih.gov The use of coupling reagents like HATU or HBTU is common for forming the amide bond between the DBCO-acid and the PEG-amine, often in the presence of a non-nucleophilic base like DIEA to maintain a basic pH and drive the reaction to completion. nih.gov

Reaction temperature is generally kept at room temperature, with reaction times varying from a few hours to overnight. biorxiv.orgglenresearch.com It is crucial to use a slight excess of the activated DBCO species to ensure complete conversion of the PEG precursor.

Purification is a key step to remove unreacted starting materials and coupling byproducts. Standard laboratory purification techniques include:

Silica (B1680970) Gel Chromatography: This is effective for separating the more hydrophobic product from the more polar starting materials and reagents.

Preparative HPLC: Reverse-phase high-performance liquid chromatography is often used to achieve very high purity (>95%).

Solvent Precipitation/Extraction: As described in some syntheses of DBCO-PEG polymers, precipitation using a solvent like ethyl ether can be used to purify the final product. nih.gov

Table 2: Optimized Reaction Conditions for DBCO-Amine Coupling

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) Prevents hydrolysis of activated species and unwanted side reactions.
Coupling Reagent HATU or DBCO-NHS ester Ensures efficient formation of a stable amide bond.
Base Diisopropylethylamine (DIEA) Acts as a proton scavenger without interfering with the reaction.
Temperature Room Temperature Mild conditions that preserve the integrity of the DBCO and Boc groups.
Reaction Time 4-24 hours Allows the reaction to proceed to completion.

| Purification | Silica Chromatography or Preparative RP-HPLC | Removes byproducts and unreacted reagents to ensure high purity of the final compound. |

Selective Deprotection and Subsequent Functionalization of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the primary amine, which can be selectively removed under specific conditions to unmask the amine for further conjugation.

Mechanistic Considerations of Boc Deprotection Strategies

The removal of the Boc group is most commonly achieved under strong acidic conditions. nih.gov The stability of the DBCO moiety in strongly acidic media is a critical consideration, as some strained alkynes can undergo acid-mediated rearrangement, although DBCO is generally more stable than other cyclooctynes. nih.govresearchgate.net

The mechanism of acid-catalyzed Boc deprotection proceeds through several steps: commonorganicchemistry.com

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Formation of a Carbamic Acid: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine.

Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated to form an ammonium (B1175870) salt (e.g., a TFA salt).

Table 3: Common Reagents for Boc Deprotection

Reagent Conditions Advantages Considerations
Trifluoroacetic Acid (TFA) Neat or diluted in DCM (e.g., 20-50% TFA) Fast, efficient, and volatile, making it easy to remove post-reaction. nih.gov Harsh conditions; potential for side reactions with sensitive substrates. The stability of the DBCO group should be confirmed. nih.gov
Hydrochloric Acid (HCl) In an organic solvent like dioxane or methanol Readily available and effective. nih.gov Non-volatile, can be more difficult to remove completely.

| Oxalyl Chloride in Methanol | 3 equivalents in Methanol, Room Temperature | A milder alternative to strong acids, suitable for substrates sensitive to harsh acidic conditions. nih.gov | The reaction generates HCl in situ; may not be suitable for all functional groups. |

Post-Deprotection Strategies for Amine-Reactive Conjugation with Research Payloads

Once the Boc group is removed to yield DBCO-PEG1-NH₂, the now-free primary amine is a nucleophilic handle for a wide range of conjugation reactions. This allows for the covalent attachment of various "payloads," such as fluorescent dyes, biotin, peptides, or small-molecule drugs.

The most prevalent method for labeling primary amines is reaction with an N-hydroxysuccinimidyl (NHS) ester . lumiprobe.com

Reaction: The primary amine attacks the activated carbonyl carbon of the NHS ester, displacing the NHS leaving group.

Resulting Bond: A highly stable amide bond is formed.

Conditions: The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic. rsc.org Buffers like PBS or HEPES are commonly used. interchim.fr

Other amine-reactive chemistries include:

Isothiocyanates: React with primary amines to form stable thiourea (B124793) linkages.

Aldehydes/Ketones: Undergo reductive amination with the amine in the presence of a reducing agent like sodium cyanoborohydride to form a secondary amine linkage.

Carboxylic Acids: Can be coupled to the amine using carbodiimide (B86325) chemistry (e.g., with EDC) to form an amide bond, similar to the strategy used to synthesize the linker itself.

Table 4: Common Amine-Reactive Chemistries for Payload Conjugation

Reactive Group on Payload Resulting Linkage pH Range Key Features
NHS Ester Amide 7.2 - 8.5 Very common, forms a highly stable bond, susceptible to hydrolysis at high pH. interchim.fr
Isothiocyanate Thiourea 8.0 - 9.0 Forms a stable bond, useful for labeling with specific dyes.
Aldehyde Secondary Amine (post-reduction) 6.5 - 7.5 Requires a reducing agent (e.g., NaCNBH₃); allows for site-specific conjugation.

| Carboxylic Acid (+EDC) | Amide | 4.5 - 6.0 | Allows direct coupling of payloads containing a carboxyl group. |

This two-step approach—deprotection followed by amine-reactive conjugation—provides a powerful and versatile strategy for incorporating the DBCO-PEG1 linker into complex biomolecular systems, enabling subsequent analysis or application via highly specific copper-free click chemistry.

Fundamental Reaction Mechanisms and Kinetic Studies of Dbco Mediated Ligation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mediated by DBCO

The most prominent reaction involving DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, forming a stable triazole linkage between the DBCO-functionalized molecule and an azide-bearing partner. interchim.frbiochempeg.com The reaction's bioorthogonality is a key feature, as neither the cyclooctyne (B158145) nor the azide (B81097) group typically reacts with other functional groups found in biological systems. glenresearch.comwikipedia.org

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is determined experimentally, often using techniques like UV-Vis spectrophotometry, NMR spectroscopy, or fluorescence. researchgate.netnih.gov Research has shown that DBCO derivatives react readily with azides, with rate constants generally in the range of 0.1 to 1.0 M⁻¹s⁻¹. rsc.orgrsc.orgnih.gov The structure of both the cyclooctyne and the azide partner can influence these rates. For instance, the reaction of DBCO with benzyl (B1604629) azide is a common benchmark. researchgate.netnih.gov Studies have calculated the second-order rate constant for a peptide containing a specific azidoamino acid with a PEG-functionalized DBCO to be 0.34 M⁻¹s⁻¹ in HBS buffer at 25 °C. researchgate.net The presence of a PEG linker on the DBCO moiety, similar to that in DBCO-PEG1-NH-Boc, has been observed to enhance reaction rates by improving solubility and accessibility of the reactive group. researchgate.netrsc.orgnih.gov

Table 1: Second-Order Rate Constants for SPAAC of DBCO Derivatives with Various Azides

DBCO Derivative Azide Partner Rate Constant (k₂, M⁻¹s⁻¹) Solvent / Conditions
DBCO Benzyl Azide 0.24 CH₃CN:H₂O (3:1)
DBCO Phenyl Azide 0.033 CH₃CN:H₂O (3:1)
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranoside 0.55 - 1.22 HEPES buffer (pH 7)
Sulfo-DBCO-amine 3-azido-L-alanine 0.32 - 0.85 PBS buffer (pH 7)
DBCO-PEG-functionalized Azidoamino acid-containing peptide 0.34 HBS buffer (pH 7.4), 25 °C

This table is interactive. Data sourced from multiple research findings. rsc.orgnih.govresearchgate.net

The kinetics of the DBCO-mediated SPAAC reaction are sensitive to the surrounding molecular environment and solvent properties. rsc.org Research indicates that factors such as pH, buffer composition, and solvent polarity can significantly impact reaction efficiency. rsc.orgresearchgate.net

Generally, higher pH values tend to increase SPAAC reaction rates. rsc.org The choice of buffer is also critical; for example, reactions in HEPES buffer have been shown to proceed faster than in PBS. researchgate.netrsc.org Furthermore, the polarity of the solvent system plays a crucial role. Many 1,3-dipolar cycloaddition reactions, including SPAAC, tend to proceed faster in more aqueous solvent systems. researchgate.netnih.gov This "hydrophobic effect" can be particularly noticeable for less soluble reactants, where aggregation in water can accelerate the reaction. nih.gov The structure of the azide itself also exerts a strong influence; electron-donating groups on the azide can lead to faster reactions, while the steric accessibility of the azide is also a key determinant of the ligation speed. rsc.orgnih.gov

Exploration of Alternative DBCO-Mediated Bioorthogonal Reactions

While SPAAC is the most common, the DBCO group can participate in other bioorthogonal cycloadditions, providing researchers with a broader toolkit for chemical biology and materials science. alfa-chemistry.com

An important alternative to SPAAC is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). nih.gov This reaction involves the 1,3-dipolar cycloaddition of a DBCO derivative with a nitrone to form a stable N-alkylated isoxazoline. nih.govresearchgate.net A key advantage of SPANC is its exceptionally fast reaction kinetics, with reported rate constants reaching up to 60 M⁻¹s⁻¹. nih.govresearchgate.net This is significantly faster than typical SPAAC reactions. nih.govresearchgate.net

The reactivity in SPANC can be tuned by modifying the substituents on the nitrone. nih.gov Nitrones containing electron-withdrawing ester or amide substituents have been shown to exhibit faster kinetics. nih.govacs.org The high speed and specificity of SPANC make it highly relevant for applications requiring rapid labeling, such as the site-specific modification of proteins and peptides, particularly at the N-terminus. nih.gov

The utility of DBCO-mediated ligations can be contextualized by comparing their reactivity with other major bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while very fast, requires a copper catalyst that is often cytotoxic, limiting its use in living systems. glenresearch.comsigmaaldrich.com SPAAC, using reagents like DBCO, was developed specifically to overcome this limitation. glenresearch.comrsc.org

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctene, TCO) is currently the fastest known bioorthogonal reaction, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹. acs.orgnih.govresearchgate.net This makes IEDDA ideal for applications requiring extremely low reactant concentrations or very rapid labeling. nih.govnih.gov In contrast, the classic Staudinger ligation is significantly slower than SPAAC. interchim.fracs.org Therefore, DBCO-mediated SPAAC occupies a valuable intermediate position, offering a balance of good reaction speed and excellent biocompatibility without the need for a metal catalyst. rsc.orgacs.orgnih.gov

Table 2: Comparative Reactivity of Major Bioorthogonal Ligations

Reaction Reactive Partners Typical Rate Constant (k₂, M⁻¹s⁻¹) Key Features
IEDDA Ligation Tetrazine + trans-Cyclooctene (TCO) 10² - 10⁶ Extremely fast kinetics; bioorthogonal. acs.orgnih.govresearchgate.net
CuAAC Terminal Alkyne + Azide 10² - 10⁴ Very fast, but requires a cytotoxic copper(I) catalyst. acs.org
SPANC DBCO + Nitrone 1 - 60 Faster than SPAAC; bioorthogonal. nih.govresearchgate.net
SPAAC DBCO + Azide 10⁻¹ - 1 Good kinetics; catalyst-free; bioorthogonal. rsc.orgnih.govsigmaaldrich.com
Staudinger Ligation Phosphine + Azide 10⁻³ - 10⁻² Catalyst-free but very slow kinetics. acs.org

This table is interactive. Data sourced from multiple research findings.

Advanced Bioconjugation Approaches Employing Dbco Peg1 Nh Boc

Site-Specific Labeling of Biomolecules for Research Applications

The ability to attach probes, tags, or other functional moieties to specific sites on biomolecules is crucial for understanding their function and for developing new diagnostic and therapeutic tools. DBCO-PEG1-NH-Boc facilitates such modifications through the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC). aatbio.com This reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use with sensitive biological samples. taskcm.comrsc.org The Boc-protected amine provides a latent functional group that, after deprotection, can be used for further modifications, adding another layer of versatility. taskcm.com

Conjugation to Peptides and Proteins via Azide-Modified Residues

A primary application of this compound is the labeling of peptides and proteins that have been engineered to contain azide-bearing non-canonical amino acids. This is typically achieved by incorporating an azide-functionalized amino acid, such as p-azido-L-phenylalanine (pAzF), into the protein of interest at a specific site using genetic code expansion techniques. nih.gov The azide (B81097) group serves as a chemical handle for specific reaction with the DBCO moiety of this compound.

This strategy allows for the site-specific attachment of a variety of payloads. For instance, after conjugation, the Boc protecting group on the PEG linker can be removed to expose a primary amine. This amine can then be used to attach fluorophores for imaging studies, polyethylene (B3416737) glycol (PEG) chains to enhance protein stability and solubility, or other functional molecules. axispharm.com Research has demonstrated the utility of this approach in creating well-defined protein conjugates for various research applications. axispharm.com

A common protocol involves reacting the azide-modified protein with an excess of a DBCO-functionalized molecule. For example, a protein containing an N-terminal azide can be conjugated to a DBCO-carrying molecule with reaction times of 24–48 hours at 4°C to achieve a good yield. uzh.ch The efficiency of SPAAC makes it a preferred method for creating homogenous protein conjugates.

Table 1: Research Findings on DBCO-Mediated Protein Conjugation
BiomoleculeModification StrategyDBCO ReagentKey FindingReference
Cyan Fluorescent Protein (CFP)Site-specific incorporation of p-azido-L-phenylalanine (pAzF)PEG-8-DBCOPre-reacting the azido-protein with DBCO-PEG before hydrogel polymerization improved the consistency of protein conjugation within the hydrogel matrix. nih.gov
AntibodiesAmine labeling with DBCO-NHS esterDBCO-PEG5-NHSThe inclusion of a PEG linker improved the water solubility of the hydrophobic DBCO group and provided a spacer, which can reduce steric hindrance. lifetein.com
Designed Ankyrin Repeat Proteins (DARPins)N-terminal azide incorporationDBCO-dyeClick chemistry reaction with a 2-4 molar excess of the DBCO component for 24-48 hours at 4°C resulted in successful conjugation. uzh.ch

Functionalization of Nucleic Acids (DNA, RNA, Oligonucleotides) for Academic Investigations

The functionalization of nucleic acids with molecules such as fluorophores, quenchers, or affinity tags is essential for a wide range of academic investigations, including the study of DNA and RNA structure and function, the development of diagnostic probes, and the construction of DNA-based nanostructures. This compound provides a convenient method for modifying oligonucleotides that have been synthesized to include an azide group. nih.gov

The azide modification can be introduced at either the 5' or 3' terminus, or internally within the oligonucleotide sequence using an appropriate azide-containing phosphoramidite (B1245037) during solid-phase synthesis. glenresearch.com The subsequent copper-free click reaction with this compound is highly efficient and does not damage the nucleic acid structure. glenresearch.com This approach has been used to attach a variety of labels to oligonucleotides for applications in protein analytics and the study of protein-protein interactions. nih.govglenresearch.com

For example, a study established a protocol for creating single and double oligonucleotide-conjugated antibodies. nih.gov In this work, oligonucleotides were functionalized with an azide group and the antibody with a DBCO group. The subsequent SPAAC reaction yielded the desired conjugate. The hydrophobicity of the DBCO group was a consideration, and the use of PEGylated DBCO linkers can help to mitigate solubility issues. nih.gov

Table 2: Research Findings on DBCO-Mediated Nucleic Acid Functionalization
Nucleic AcidModification StrategyDBCO ReagentApplicationReference
OligonucleotidesFunctionalization with an azide groupDBCO-NHS ester (on antibody)Preparation of single and double oligonucleotide-antibody conjugates for protein analytics. nih.gov
Antisense OligonucleotidesDBCO modificationAzide-modified monoclonal antibodyAttachment to monoclonal antibodies for targeted delivery in leukemia models. glenresearch.com
mRNAAttachment of an RNA adaptor with DBCOAzide-modified 5'-capEnabled nanopore sequencing of full-length mRNA. glenresearch.com

Integration with Lipids and Cell Membranes in In Vitro and Ex Vivo Models

Understanding the complex environment of the cell membrane is a fundamental goal in cell biology. This compound can be utilized to create functionalized lipids that can be integrated into model membranes, such as liposomes or supported lipid bilayers, as well as the membranes of living cells in vitro and ex vivo. nih.gov This allows for the study of membrane dynamics, receptor interactions, and other cell-surface phenomena.

The general strategy involves synthesizing a lipid conjugate where the hydrophilic head group is modified with this compound. This can be achieved by reacting a lipid with a reactive head group (e.g., an amine or carboxylic acid) with a suitably activated form of this compound. These DBCO-functionalized lipids can then be incorporated into artificial membrane systems or introduced to cells, where they can insert into the plasma membrane. nih.gov The exposed DBCO group then serves as a reactive handle for the attachment of azide-modified proteins, carbohydrates, or other molecules of interest.

Research has shown that phospholipid conjugates, such as DSPE-PEG2000-DBCO, can be used to modify the surface of cells like MCF-7 and Raji cells. nih.gov The extent of modification can be controlled by varying the concentration of the lipid conjugate. This approach provides a powerful method for engineering cell surfaces and studying cell-cell interactions.

Design and Synthesis of Multivalent and Multifunctional Bioconjugate Architectures

Beyond simple labeling, this compound is a valuable building block for the construction of more complex bioconjugate architectures. These multivalent and multifunctional constructs can exhibit enhanced binding affinities, improved targeting capabilities, and novel therapeutic or diagnostic functions.

Synthesis of Branched and Dendrimeric Constructs for Enhanced Binding or Targeting

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition. By creating branched or dendrimeric scaffolds presenting multiple copies of a targeting ligand, it is possible to significantly increase the avidity of the interaction with the target. This compound, after deprotection of the amine, can serve as a point for branching.

For instance, a core molecule can be functionalized with multiple this compound units. After deprotection, each amine can be coupled to a molecule containing a targeting ligand and another reactive group. Alternatively, the deprotected amine can be used to initiate the growth of a dendritic structure. The terminal groups of the dendrimer can then be functionalized with targeting ligands via azide-alkyne click chemistry. A study on the synthesis of injectable bioorthogonal dendrimer hydrogels demonstrated the use of DBCO-functionalized PAMAM dendrimers. nih.gov These were synthesized by coupling DBCO-NHS to the dendrimer, sometimes via a PEG spacer to reduce steric hindrance. nih.gov

Orthogonal Ligation Strategies in Complex Biomolecular Systems

In complex biological systems, it is often desirable to perform multiple, independent conjugation reactions. This requires the use of orthogonal ligation strategies, where each reaction proceeds selectively without interfering with the others. The SPAAC reaction between DBCO and an azide is bioorthogonal, meaning it does not cross-react with most functional groups found in biological systems. rsc.org

This compound can be incorporated into a larger molecule that also contains other reactive groups for orthogonal ligations. For example, a protein could be engineered to contain both an azide-bearing amino acid and a cysteine residue. The azide could be specifically reacted with this compound, while the cysteine's thiol group could be targeted by a maleimide-functionalized molecule. The deprotected amine on the this compound linker would then provide a third, orthogonal site for further modification. This approach allows for the precise, stepwise construction of highly complex and multifunctional protein conjugates. uzh.ch The concept of orthogonal ligation is crucial for the synthesis of well-defined bioconjugates with multiple components, such as antibody-drug conjugates or bispecific antibodies. nih.gov

Development of Molecular Probes for Biomolecular Studies

The versatility of this compound is prominently featured in the development of sophisticated molecular probes for studying biological systems. Its ability to link different functional moieties together with high specificity is crucial for creating probes that can report on biological activities in vitro and in vivo.

In the field of molecular imaging, this compound serves as a critical component in the assembly of fluorescent probes. These probes are designed to visualize and track biomolecules, cellular processes, and disease states. The linker facilitates the conjugation of a fluorescent dye to a targeting ligand, such as a peptide or antibody.

A common strategy involves a multi-step synthesis. First, the targeting ligand, which recognizes a specific biological marker, is modified with the this compound linker. This is typically achieved by deprotecting the Boc group to reveal the primary amine, which can then be coupled to a carboxylic acid on the targeting ligand. In a separate step, a fluorescent reporter molecule, such as a cyanine or BODIPY dye, is functionalized with an azide group. The final step involves the copper-free click reaction between the DBCO-modified targeting ligand and the azide-bearing fluorophore. nih.govmdpi.com This modular approach allows for the rapid screening and development of various probes by combining different targeting and reporting units. nih.gov

Probe ComponentFunctionExample Molecules
Targeting Ligand Binds to a specific biological molecule or cell type.c(RGDfK) peptide, Bombesin, Antibodies
Linker Covalently connects the targeting ligand and the reporter molecule.This compound
Reporter Moiety Generates a detectable signal for imaging.Cyanine dyes (e.g., Cy5), BODIPY dyes

This table illustrates the components of a typical fluorescent molecular probe constructed using a DBCO linker.

This strategy has been employed to create probes for fluorescence imaging in cell culture (in vitro) and in animal models (in vivo). mdpi.com For instance, a probe targeting αvβ3 integrins, which are overexpressed in many cancer cells, can be synthesized by linking a cyclic RGD peptide to a fluorescent dye using the DBCO-PEG linker. mdpi.com Such probes enable researchers to study tumor localization and growth through non-invasive imaging.

Beyond fluorescence imaging, this compound is instrumental in preparing radiolabeled probes for nuclear imaging techniques like Positron Emission Tomography (PET). PET offers high sensitivity and deep tissue penetration, making it ideal for whole-body imaging in preclinical animal research. nih.gov The linker enables the creation of bimodal probes that possess both fluorescent and radioactive labels, allowing for correlative imaging across different scales. nih.govmdpi.com

Two primary radiolabeling strategies leverage the linker's structure:

Direct Labeling via Click Chemistry: A radionuclide, such as Fluorine-18 (¹⁸F), can be incorporated into a small molecule containing an azide group. This azide-modified radiotracer is then "clicked" onto a biomolecule that has been pre-functionalized with a DBCO linker like this compound. nih.gov This method is highly efficient and proceeds under mild conditions, preserving the integrity of the targeting biomolecule.

Chelator Conjugation: The Boc-protected amine of the linker can be deprotected and used to attach a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This chelator can then stably coordinate a metallic radioisotope (e.g., Gallium-68, Lutetium-177). The DBCO end of the linker is subsequently used to attach this entire radiometal-chelator complex to an azide-modified targeting molecule. The use of DBCO-PEG-DOTA conjugates is a common approach in this area. broadpharm.com

Radiolabeling StrategyKey ComponentsRadioisotopesImaging Modality
Direct Click Labeling Azide-modified radiotracer, DBCO-functionalized biomolecule¹⁸FPET
Chelator Conjugation DOTA-PEG-DBCO, Azide-functionalized biomolecule⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴CuPET, SPECT

This table summarizes common radiolabeling strategies involving DBCO linkers for molecular imaging.

In analytical research, this compound is used to construct sensitive and specific biosensing platforms. The principle relies on immobilizing a biological recognition element (e.g., an antibody, aptamer, or enzyme) onto a sensor surface. The copper-free click reaction provides a robust and oriented method for this immobilization.

The process typically involves modifying the sensor surface (e.g., a gold nanoparticle, magnetic bead, or microplate well) with azide groups. Separately, the biological recognition element is conjugated with this compound. The subsequent reaction between the DBCO-functionalized biomolecule and the azide-coated surface results in stable, covalent attachment. axispharm.com The PEG spacer in the linker helps to extend the biomolecule away from the surface, enhancing its accessibility and functional activity. These functionalized surfaces are then used in various analytical formats, such as ELISA-like assays or electrochemical biosensors, for the detection of specific analytes.

Engineering of Targeted Biomolecular Delivery Systems in Research Contexts

This compound is a key enabling tool for engineering sophisticated drug delivery systems designed to transport therapeutic payloads to specific cells or tissues. Its role is to functionalize the surface of nanocarriers with targeting ligands, thereby enhancing their efficacy and specificity in research models.

Nanoparticles, including liposomes and polymeric nanoparticles, are widely investigated as carriers for therapeutic agents. nih.govnih.gov To achieve targeted delivery, their surfaces must be modified with molecules that can recognize specific cellular receptors. This compound facilitates this surface functionalization through bioorthogonal chemistry.

Liposome Functionalization: Liposomes are vesicles composed of lipid bilayers. nih.gov To make them "clickable," lipids with a reactive head group (e.g., an amine) are incorporated into the liposome formulation. DBCO-PEG-NHS ester, a related compound, can be used to react with these amine groups, thereby decorating the liposome surface with DBCO moieties. researchgate.net Alternatively, the amine on this compound (after Boc deprotection) can be coupled to lipids containing an activated carboxylic acid. Once the liposomes are DBCO-functionalized, azide-modified targeting ligands (e.g., peptides, antibodies) can be attached via a copper-free click reaction. cd-bioparticles.net This method provides a highly efficient way to create targeted liposomal delivery systems. researchgate.net

Polymeric Nanoparticle Functionalization: Polymeric nanoparticles are formed from biocompatible and biodegradable polymers. nih.gov Similar to liposomes, their surfaces can be engineered to present reactive groups. For instance, polymers with pendant amine or carboxyl groups can be used. This compound can be conjugated to these polymers either before or after nanoparticle formation. The exposed DBCO groups on the nanoparticle surface then serve as handles for the attachment of azide-containing targeting molecules. mdpi.com

The primary goal of functionalizing nanoparticles with targeting ligands is to enhance their uptake by specific cells through receptor-mediated endocytosis. By attaching a ligand that binds to a receptor overexpressed on target cells, the nanoparticle can be internalized much more efficiently than its non-targeted counterpart.

In a typical in vitro research scenario, a nanoparticle platform is functionalized using this compound to attach a specific targeting ligand. For example, to target cancer cells overexpressing folate receptors, folic acid (functionalized with an azide) can be clicked onto a DBCO-modified nanoparticle. When these nanoparticles are introduced to a co-culture of cancerous and healthy cells, they are preferentially taken up by the cancer cells. This enhanced uptake can be quantified using fluorescently labeled nanoparticles and techniques like flow cytometry or fluorescence microscopy.

Targeting LigandCellular ReceptorAssociated Cell Type (Example)
c(RGD) peptideαvβ3 IntegrinAngiogenic endothelial cells, some tumor cells
Folic AcidFolate ReceptorOvarian, lung, and breast cancer cells
TransferrinTransferrin ReceptorProliferating cells, many cancer cells
Anti-HER2 AntibodyHER2/neu ReceptorHER2-positive breast cancer cells

This table provides examples of targeting ligands that can be attached to nanoparticles via DBCO linkers to enhance cellular uptake in specific cell types.

By mediating entry through specific endocytic pathways, these targeted systems can also influence the intracellular trafficking of the nanoparticle and its payload, potentially enabling escape from endosomes and delivery of the cargo to the cytoplasm or nucleus. The use of this compound provides researchers with a precise and reliable method to construct these advanced delivery systems for evaluation in cell culture models.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Outcomes

Structural Elucidation of DBCO-PEG1-NH-Boc and its Conjugates

Structural elucidation relies on a combination of techniques that provide complementary information about the molecule's atomic connectivity, mass, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are utilized to confirm the identity and integrity of this compound.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the proton signals provide a detailed map of the molecule's structure. The distinct aromatic protons of the dibenzocyclooctyne (DBCO) core typically appear in the downfield region of the spectrum. The protons associated with the polyethylene (B3416737) glycol (PEG) linker and the tert-butyloxycarbonyl (Boc) protecting group have characteristic chemical shifts that confirm their presence. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The presence of the strained alkyne carbons in the DBCO moiety is a key diagnostic feature, typically resonating in a distinct region of the spectrum. The carbonyl carbons of the amide and carbamate (B1207046) groups, as well as the carbons of the PEG linker and Boc group, are also readily identified. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Data is based on typical chemical shifts for the constituent moieties and may vary slightly based on solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
DBCO Aromatic Protons7.20 - 7.60 (m, 8H)122.0 - 151.0
PEG Methylene Protons (-O-CH₂-CH₂-NH-)3.50 - 3.70 (m, 4H)69.0 - 71.0
Methylene Protons adjacent to NH-Boc (-CH₂-NHBoc)3.20 - 3.40 (m, 2H)~40.5
DBCO Aliphatic/Bridgehead Protons2.90 - 5.50 (m)34.0 - 56.0
NH-Boc Carbamate Proton~5.0 (br s, 1H)-
Boc Methyl Protons (-C(CH₃)₃)1.45 (s, 9H)~28.5
DBCO Alkyne Carbons-~108.0, ~111.0
Amide Carbonyl (DBCO-C=O)-~172.0
Carbamate Carbonyl (NH-C=O-O)-~156.0
Boc Quaternary Carbon (-C(CH₃)₃)-~79.5

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound, thereby confirming its elemental composition and assessing its purity. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provide highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical value.

The analysis of this compound by ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The isotopic pattern of this molecular ion peak is compared with the theoretical pattern to further validate the elemental formula.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure through controlled fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, a characteristic fragmentation pathway involves the loss of moieties from the Boc protecting group. doaj.org

Table 2: High-Resolution Mass Spectrometry Data and Fragmentation Analysis for this compound Theoretical mass for C₂₈H₃₂N₂O₅

Analysis Parameter Expected Value (m/z)
Molecular Ion Theoretical Monoisotopic Mass476.2311
[M+H]⁺477.2389
[M+Na]⁺499.2209
MS/MS Fragmentation Loss of isobutylene (B52900) from [M+H]⁺[M+H - C₄H₈]⁺ (421.1761)
Loss of tert-butyl from [M+H]⁺[M+H - C₄H₉]⁺ (420.1683)
Loss of Boc group from [M+H]⁺[M+H - C₅H₉O₂]⁺ (376.1703)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of characteristic vibrational modes. A crucial, though often weak, absorption is that of the strained carbon-carbon triple bond (C≡C) of the cyclooctyne (B158145) ring, which typically appears around 2200 cm⁻¹. Other significant peaks include the C=O stretching vibrations from the amide and carbamate groups (~1700 cm⁻¹ and ~1640 cm⁻¹), the N-H bending of the amide and carbamate (~1530 cm⁻¹), and the C-O stretching of the PEG ether linkage (~1100 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The DBCO moiety possesses a distinct chromophore that absorbs strongly in the UV region. The UV-Vis spectrum of this compound is characterized by a prominent absorption maximum (λ_max) at approximately 290 nm to 309 nm. researchgate.netresearchgate.net This feature is extremely useful for the quantification of DBCO-containing molecules using the Beer-Lambert law, provided the molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹) is known. rsc.org This quantitative capability is vital for determining the concentration of the linker in solution and for assessing the efficiency of its conjugation to other molecules.

Chromatographic Separation and Purity Assessment of Synthetic Products

Chromatographic techniques are central to both the purification of this compound after synthesis and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its preparative purification. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the compound is separated based on its hydrophobicity.

A typical RP-HPLC setup utilizes a C18 stationary phase and a mobile phase gradient of water and an organic solvent, such as acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The purity of the sample is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram, detected typically by UV absorbance at the λ_max of the DBCO chromophore (~290 nm). researchgate.netacs.org

Table 3: Typical Analytical RP-HPLC Conditions for this compound

Parameter Condition
Column C18 silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 min
Flow Rate 1.0 mL/min
Detection UV Absorbance at 290 nm
Expected Outcome A single major peak indicating high purity

While this compound is a small molecule, Size Exclusion Chromatography (SEC) becomes a critical analytical tool after it has been conjugated to larger molecules, such as proteins, peptides, or polymers. SEC separates molecules based on their hydrodynamic volume in solution.

When a this compound conjugate is analyzed, the SEC profile will show a shift in retention time compared to the unconjugated starting macromolecule. The conjugate, having a larger hydrodynamic radius, will elute earlier from the column. sigmaaldrich.com This technique is instrumental in confirming the success of a conjugation reaction, separating the conjugated product from unreacted starting materials, and identifying any aggregation that may have occurred. The mobile phase is typically an aqueous buffer, and detection can be achieved using UV (for protein or DBCO absorbance) or a refractive index (RI) detector. sigmaaldrich.comchromatographyonline.com

Bioconjugate Integrity and Stability Assessment in Experimental Systems

The successful formation and subsequent stability of bioconjugates are critical for their efficacy in research and therapeutic applications. The use of advanced analytical methodologies is essential to confirm the covalent linkage of molecules like this compound to biomolecules and to assess the stability of the resulting conjugate under experimental conditions. These methods provide crucial data on conjugation efficiency, product purity, and the robustness of the linkage over time.

Gel Electrophoresis (e.g., SDS-PAGE) for Analysis of Protein Conjugates

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique for assessing the integrity of protein bioconjugates. youtube.com This method separates proteins primarily based on their molecular weight. When a protein is conjugated with a linker like this compound (after conversion of the Boc-protected amine to a reactive group and subsequent attachment to the target protein), its total molecular weight increases. This increase can be readily visualized and semi-quantified using SDS-PAGE. researchgate.netlumiprobe.com

The core principle involves comparing the electrophoretic mobility of the unconjugated protein with the bioconjugate. researchgate.net Prior to electrophoresis, proteins are denatured with SDS, which imparts a uniform negative charge, ensuring that separation is dependent on size rather than native charge or shape. youtube.com Successful conjugation is confirmed by the appearance of a new band at a higher molecular weight on the gel, corresponding to the protein-linker conjugate. The original band of the unconjugated protein will decrease in intensity, and in a highly efficient reaction, may disappear almost completely. researchgate.net

For instance, in the conjugation of a DBCO-PEG linker to a protein like Green Fluorescent Protein (GFP) containing an azide (B81097) group (GFP-C-N3), SDS-PAGE analysis clearly shows a shift in the band position. researchgate.net The conjugate migrates slower than the original GFP-C-N3, and the extent of this shift corresponds to the mass of the attached DBCO-PEG molecule. researchgate.net Researchers can analyze the reaction at different time points to monitor its progress, with near-quantitative conversion being achievable in as little as 10 minutes for some reactions. researchgate.net This technique is also effective for evaluating the impact of the size of the attached molecule on conjugation efficiency. researchgate.net

Research Findings from SDS-PAGE Analysis:

Studies have demonstrated the utility of SDS-PAGE in validating the formation of various bioconjugates. For example, when conjugating DBCO-PEG molecules of different molecular weights (10 kDa, 20 kDa, and 30 kDa) to a protein, SDS-PAGE revealed distinct, higher molecular weight bands for each conjugate, confirming successful ligation across different polymer sizes. researchgate.net The validation of antibody-oligonucleotide conjugates is also commonly performed using SDS-PAGE, where the conjugate shows a higher molecular weight band than the unmodified antibody. aatbio.combroadpharm.com

Table 1: Illustrative SDS-PAGE Results for DBCO-PEG Conjugation to a Model Protein This table presents hypothetical data based on typical experimental outcomes.

Lane Sample Expected Molecular Weight (kDa) Observed Band Position Interpretation
1 Molecular Weight Marker Varied Multiple bands Provides a standard for size estimation.
2 Unconjugated Protein (e.g., BSA) ~66.5 Single band at ~66.5 kDa Control showing the starting material.
3 This compound Conjugate >66.5 New band shifted upwards; faint band at 66.5 kDa Successful conjugation, with some unreacted protein remaining.

Spectroscopic Monitoring of Conjugation Efficiency and Stability

Spectroscopic methods offer a powerful, non-destructive means to monitor conjugation reactions in real-time and to assess the stability of the resulting bioconjugates. These techniques are often quantitative and provide valuable kinetic data.

UV-Vis Spectroscopy: The dibenzocyclooctyne (DBCO) group possesses a unique and strong UV absorbance peak at approximately 309-310 nm. aatbio.com This characteristic absorbance is due to the strained alkyne within the DBCO ring structure. The counter-reactant in the strain-promoted alkyne-azide cycloaddition (SPAAC), the azide group, does not absorb in this region. The click reaction, which forms a stable triazole ring, consumes the DBCO group, leading to a corresponding decrease in the absorbance at 309 nm. aatbio.com

By monitoring this change in absorbance over time, researchers can track the progress of the conjugation reaction. aatbio.combroadpharm.com This allows for the calculation of reaction rates and the determination of when the reaction has reached completion, thus providing a direct measure of conjugation efficiency. aatbio.com For example, real-time UV-Vis monitoring of a SPAAC reaction can show a progressive diminishing of the DBCO peak over a period of minutes, indicating extensive consumption of the DBCO reagent and formation of the conjugate. aatbio.com

The stability of the DBCO linker itself can also be assessed. Studies have shown that the DBCO moiety can be sensitive to certain chemical environments, such as high concentrations of trifluoroacetic acid (TFA), which can cause it to decompose. researchgate.net Its long-term stability in storage, particularly in solution, can also be a factor, as the group may undergo oxidation or react with water over time, reducing its reactivity. broadpharm.com

Table 2: Example Data from UV-Vis Spectroscopic Monitoring of a DBCO-Azide Conjugation This table illustrates typical data showing the decrease in absorbance as the reaction proceeds.

Time (minutes) Absorbance at 309 nm (Arbitrary Units) Percent DBCO Remaining
0 1.00 100%
10 0.65 65%
30 0.25 25%
60 0.05 5%

Fluorescence Spectroscopy: Fluorescence spectroscopy is another valuable tool, particularly when one of the components is fluorescent or can be made so. If the DBCO-linker or the azide-containing molecule is labeled with a fluorophore, the conjugation can be monitored by changes in the fluorescence signal. rsc.org For instance, a common method for quantifying available DBCO groups on a surface involves a "click" reaction with a fluorescent azide, such as an anthracene-azide. rsc.org The resulting increase in fluorescence is proportional to the number of DBCO groups that have reacted, providing a quantitative measure of functionalization and stability over different storage times. rsc.org In other systems, the formation of the triazole product itself can alter the fluorescence properties of a nearby fluorophore, providing a means to monitor the reaction. nih.gov

The stability of bioconjugates in complex biological environments is a critical parameter. Studies using fluorescently labeled particles have assessed the stability of the DBCO group in cellular lysates and within live cells. Research has shown that DBCO groups exhibit moderate to good stability but can be degraded over time in the harsh endolysosomal environment of phagocytic cells. nih.gov Such studies are crucial for understanding the performance and limitations of DBCO-based conjugates in in vivo or cell-based experimental systems.

Theoretical and Computational Chemistry Approaches in Dbco Peg1 Nh Boc Research

Molecular Docking and Dynamics Simulations of Conjugate Interactions with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a molecule conjugated via DBCO-PEG1-NH-Boc, and a biological target, typically a protein. These methods provide atomic-level insights into the binding modes, stability, and conformational dynamics of the resulting complex. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a conjugate synthesized using this compound, docking studies are crucial. For instance, in the context of a PROTAC, the linker connects a warhead that binds a protein of interest (POI) and a ligand for an E3 ligase. nih.gov Docking simulations can predict the formation of the crucial ternary complex (POI-PROTAC-E3 ligase). nih.govbiorxiv.org The simulation assesses various conformations, scoring them based on binding energy to identify the most stable and likely interactions. mdpi.com Key parameters from these simulations include the docking score and the predicted binding energy, which indicate the affinity of the conjugate for its target.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for a Hypothetical PROTAC Utilizing a this compound Linker

ParameterTarget Protein (POI)E3 Ligase (e.g., CRBN)Ternary ComplexInterpretation
Docking Score (kcal/mol)-8.5-7.2-17.5Lower scores indicate more favorable binding poses. The score for the ternary complex suggests cooperative binding.
Predicted Binding Energy (MM-GBSA, kcal/mol)-65.3-58.1-130.8Predicts the binding affinity; a more negative value signifies stronger binding.
RMSD of Linker (Å) during MD1.8 ± 0.4Root Mean Square Deviation indicates the stability of the linker's conformation. A low value suggests a stable binding mode.
Key H-Bonds Formed236Indicates specific, stable interactions contributing to binding affinity.

Quantum Chemical Calculations for Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to model chemical reactions with high accuracy. For this compound, QC methods are invaluable for understanding the mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, which is central to its function. nih.govacs.org

The high reactivity of the DBCO (dibenzocyclooctyne) group is due to its significant ring strain. nih.gov QC calculations can precisely quantify this strain energy. By modeling the reaction pathway of the DBCO group with an azide-containing molecule, researchers can map the potential energy surface of the reaction. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. acs.org A lower activation barrier corresponds to a faster reaction rate, a key performance metric for bioorthogonal reactions. nih.gov

These calculations provide deep mechanistic insights, such as how the electronic properties of the DBCO ring and the azide (B81097) influence the reaction rate. researchgate.net For example, DFT studies have shown that the rate of SPAAC is largely dictated by the energy required to distort the alkyne and the azide into the geometry of the transition state. nih.gov This understanding allows for the prediction of reactivity and the rational design of new cyclooctynes with even faster kinetics.

Table 2: Illustrative Quantum Chemistry Data for the SPAAC Reaction of DBCO

Computational ParameterCalculated Value (Illustrative)Scientific Significance
Strain Energy of DBCO Ring~18 kcal/molThe high ring strain is the primary driving force for the rapid, catalyst-free cycloaddition reaction.
Activation Energy (ΔE) for SPAAC~12 kcal/molA low activation energy confirms the high reactivity and rapid kinetics of the SPAAC reaction at physiological temperatures. acs.org
Reaction Energy (ΔErxn)~ -45 kcal/molA large negative reaction energy indicates that the resulting triazole product is highly stable and the reaction is essentially irreversible.
Nature of Transition StateAsynchronous, concertedProvides insight into the bond-forming process, revealing that the two new carbon-nitrogen bonds do not form simultaneously. researchgate.net

Computational Design and Prediction of Novel DBCO-Based Linkers for Enhanced Performance

Building on the insights gained from docking, MD, and QC calculations, computational chemistry plays a proactive role in the de novo design of novel linkers with improved characteristics. nih.gov The goal is to create new variants of DBCO-based linkers that might offer superior performance compared to this compound for specific applications.

For instance, in PROTAC design, the length and chemical nature of the linker are critical for the stability and geometry of the ternary complex, which in turn dictates degradation efficiency. nih.govnih.gov Computational approaches can be used to systematically modify the linker structure—for example, by extending the PEG chain (e.g., to PEG4, PEG8), replacing it with a more rigid alkyl or a more flexible piperazine-based structure, or altering the attachment points. researchgate.net These virtual libraries of new linkers can then be rapidly screened using docking and MD simulations to predict their impact on ternary complex formation. nih.gov

Furthermore, computational methods can guide the modification of the DBCO ring itself to fine-tune its reactivity. By adding electron-withdrawing or -donating groups at specific positions, the electronic properties and strain of the ring can be altered. magtech.com.cn Quantum chemical calculations can predict how these modifications will affect the activation energy of the SPAAC reaction, allowing for the design of linkers with tailored reaction kinetics. chemrxiv.org This rational, in silico design process significantly accelerates the development cycle, reducing the need for laborious and costly synthesis and experimental testing of suboptimal candidates. mdpi.com

Q & A

Basic: What are the optimal storage and handling conditions for DBCO-PEG1-NH-Boc to maintain reactivity?

Answer:
this compound is sensitive to moisture and temperature fluctuations. For long-term stability, store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation of the DBCO group or premature cleavage of the Boc-protected amine. Before use, equilibrate the compound to room temperature in a desiccator to minimize condensation. Reconstitute in anhydrous DMSO, DMF, or dichloromethane (DCM) to avoid hydrolysis, and prepare aliquots to reduce freeze-thaw cycles .

Basic: How should researchers design experiments to validate the purity and identity of this compound?

Answer:
Use analytical HPLC with a C18 column and UV detection (λ = 280–300 nm for DBCO absorbance) to assess purity. Confirm identity via high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the theoretical mass (C₂₈H₃₃N₃O₅, 491.58 g/mol). For structural validation, perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify characteristic peaks (e.g., DBCO aromatic protons at δ 7.2–7.8 ppm, PEG methylene protons at δ 3.5–3.7 ppm, and Boc tert-butyl group at δ 1.4 ppm) .

Advanced: How can researchers optimize this compound’s click chemistry efficiency in aqueous biological systems?

Answer:
The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azides is pH- and solvent-dependent. To enhance reaction kinetics in aqueous buffers:

  • Maintain pH 7.0–8.5 to balance azide reactivity and DBCO stability.
  • Use PEG-containing buffers (e.g., PBS with 5–10% PEG-400) to improve solubility of hydrophobic DBCO moieties.
  • Optimize molar ratios (typically 1:1.2 DBCO:azide ) and incubate at 25–37°C for 4–12 hours with gentle agitation. Monitor progress via HPLC or fluorescent azide probes .

Advanced: How should researchers address contradictions in reported reaction yields for this compound conjugations?

Answer:
Discrepancies often arise from:

  • Azide purity : Use azides with >95% purity (validated by HPLC) to avoid side reactions.
  • Competing thiol groups : Pre-treat proteins/carriers with iodoacetamide to block free thiols that may react with DBCO.
  • Solvent polarity : For hydrophobic targets, add 10–20% DMSO to improve DBCO solubility.
    Design controlled experiments isolating variables (e.g., solvent, pH, azide source) and report detailed reaction conditions to enable cross-study comparisons .

Advanced: What methodological considerations are critical when integrating this compound into PROTAC designs?

Answer:
PROTACs require precise linker length and rigidity to enable ternary complex formation. For this compound:

  • Linker length : PEG1 (one ethylene glycol unit) provides minimal spacing, suitable for targets requiring close proximity between E3 ligase and substrate ligands.
  • Post-conjugation modification : Cleave the Boc group with TFA/DCM (1:1 v/v) to expose the amine for further functionalization (e.g., coupling to carboxylic acid-containing ligands).
  • Validation : Use native PAGE or surface plasmon resonance (SPR) to confirm ternary complex formation and ubiquitination activity in cell lysates .

Advanced: How can researchers troubleshoot low conjugation efficiency in this compound-based bioconjugates?

Answer:
Systematically evaluate:

  • DBCO activation : Confirm DBCO integrity via UV-Vis spectroscopy (ε₃₀₈ nm ≈ 12,000 M⁻¹cm⁻¹). Degraded DBCO shows reduced absorbance.
  • Azide accessibility : For proteins, ensure azide tags (e.g., incorporated via Met oxidation or unnatural amino acids) are surface-exposed.
  • Quenching : Add excess azide post-reaction to terminate unreacted DBCO and prevent off-target binding.
  • Analytical controls : Include a non-Boc-protected DBCO-PEG1-NH₂ control to test amine reactivity interference .

Advanced: What strategies are recommended for analyzing this compound’s stability under physiological conditions?

Answer:

  • Accelerated degradation studies : Incubate this compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Mass spectrometry : Identify degradation products (e.g., hydrolyzed DBCO or Boc-cleaved amine).
  • Competitive assays : Co-incubate with azide-functionalized beads to quantify remaining active DBCO over time .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

Answer:

  • Use fume hoods and nitrile gloves to avoid inhalation or dermal contact.
  • Dispose of waste via halogenated solvent containers for DCM/DMSO solutions.
  • For spills, absorb with inert material (e.g., vermiculite) and treat with 5% sodium bicarbonate to neutralize acidic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.